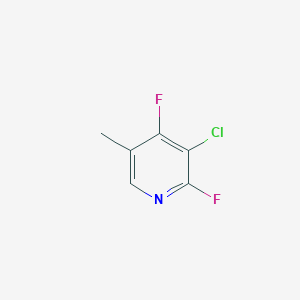

3-Chloro-2,4-difluoro-5-methylpyridine

Description

Properties

IUPAC Name |

3-chloro-2,4-difluoro-5-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c1-3-2-10-6(9)4(7)5(3)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQCWZYLJKRUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2,4 Difluoro 5 Methylpyridine and Its Derivatives

Strategies for Regioselective Halogenation and Fluorination of Pyridine (B92270) Scaffolds

Regioselective halogenation of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong Lewis acids, and can result in mixtures of regioisomers. chemrxiv.org Consequently, alternative strategies have been developed to achieve controlled halogenation and fluorination. These include activating the pyridine ring, for instance by conversion to the corresponding N-oxide, or employing directed metalation-halogenation sequences. nih.govnih.gov

A cornerstone in the synthesis of fluorinated pyridines is the halogen exchange (Halex) reaction, where chlorine atoms are substituted with fluorine. acs.org This nucleophilic aromatic substitution is particularly effective for chlorine atoms at the 2- and 4-positions of the pyridine ring, which are activated by the ring nitrogen. The process is widely used in industrial settings for producing key intermediates for agricultural chemicals. epo.org

Alkali metal fluorides are common reagents for introducing fluorine into aromatic systems via the Halex reaction. Cesium fluoride (B91410) (CsF) is highly effective, often used in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. chemicalbook.com For example, 3-chloro-2-fluoropyridine (B73461) can be synthesized from 2,3-dichloropyridine (B146566) using CsF in DMSO at 110 °C, achieving a yield of 71.9%. chemicalbook.com

Potassium fluoride (KF) offers a more economical alternative, though it is generally less reactive than CsF. Its effectiveness can be significantly enhanced by using phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide or crown ethers, which increase the solubility and nucleophilicity of the fluoride ion. mdpi.comgoogle.com A two-step temperature process using KF and a phase-transfer catalyst can convert 2,3,5-trichloropyridine (B95902) into 2,3-difluoro-5-chloropyridine with yields around 40%. google.com The initial, lower temperature step favors the formation of the monofluorinated intermediate, which is then converted to the difluoro product at a higher temperature. google.com

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine | CsF | DMSO | 110 | 3-Chloro-2-fluoropyridine | 71.9 | chemicalbook.com |

| 2,3,5-Trichloropyridine | KF | Tetraphenylphosphonium bromide / Organic Solvent | 180-190 then 200-210 | 2,3-Difluoro-5-chloropyridine | >39 | google.com |

| 2,3,5-Trichloropyridine | KF | 18-crown ether / Sulfolane/DMSO | 200 | 2,3-Difluoro-5-chloropyridine | 90 | chemicalbook.com |

Vapor-phase reactions represent another important methodology, particularly for industrial-scale synthesis. These processes typically involve passing the chlorinated precursor over a catalyst bed at high temperatures. While direct fluorination of organic compounds with elemental fluorine is often explosive, vapor-phase fluorination can be controlled. google.com For the synthesis of fluorinated pyridines, vapor-phase chlorination of a fluorinated precursor can also be employed. For instance, 2-chloro-5-trifluoromethylpyridine can be prepared by the vapor-phase chlorination of 3-trifluoromethylpyridine at temperatures between 300°C and 450°C. google.com This method allows for continuous production and can offer high selectivity under optimized conditions.

Constructing the pyridine ring from acyclic, non-pyridine starting materials is a powerful strategy that allows for the introduction of desired substituents at specific positions from the outset. Rhodium(III)-catalyzed C-H functionalization provides a method for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This approach avoids the need for pre-functionalized pyridine rings and demonstrates high regioselectivity. nih.govnih.gov Similarly, iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green and facile route to substituted pyridines. rsc.org Such methods are valuable for creating complex substitution patterns that might be difficult to achieve through modification of a pre-formed pyridine ring.

| Precursors | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| α-fluoro-α,β-unsaturated oximes + alkynes | Rh(III) | Multi-substituted 3-fluoropyridines | High regioselectivity from non-pyridine precursors | nih.govnih.gov |

| Ketoxime acetates + aldehydes | FeCl₃ | 2,4,6-triarylsubstituted symmetrical pyridines | Good functional group tolerance | rsc.org |

| O-acyl oximes + hexafluoroacetylacetone | NH₄I/Na₂S₂O₄ | 4,6-bis(trifluoromethyl)pyridines | Reductive cyclization with high chemo-selectivity | orgsyn.org |

For many complex targets, a stepwise approach involving sequential chlorination and fluorination is necessary. This is particularly relevant for methylpyridines (picolines), where both the ring and the methyl side-chain can be halogenated. For example, 3-methylpyridine (B133936) can be chlorinated to yield 2-chloro-5-methylpyridine, which can be further chlorinated on the side-chain to produce 2-chloro-5-(trichloromethyl)pyridine (B1585791) (CCMP). agropages.com This intermediate is pivotal in the synthesis of numerous pesticides. The trichloromethyl group can then be fluorinated to a trifluoromethyl group. This stepwise strategy provides access to a wide array of chlorinated and fluorinated methylpyridine derivatives, which are crucial building blocks in the agrochemical industry. agropages.com

Advanced Functionalization and Derivatization Approaches for 3-Chloro-2,4-difluoro-5-methylpyridine

Once the core this compound structure is synthesized, further modifications can be made to introduce additional functional groups. The halogen atoms on the ring serve as versatile handles for subsequent reactions. For example, chloro and fluoro substituents can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these functionalization reactions is a key consideration. Directed ortho-lithiation is a powerful tool for introducing substituents adjacent to an existing group. For instance, the functionalization of 2-chloroisonicotinic acid can be directed to the 5-position using lithium tetramethylpiperidine (B8510282) (LiTMP). mdpi.com Such advanced methods enable the late-stage diversification of complex pyridine scaffolds, allowing for the synthesis of a broad range of derivatives for structure-activity relationship studies.

Synthetic Strategies for this compound and its Derivatives

The strategic functionalization of polysubstituted pyridine rings is a cornerstone of medicinal chemistry and materials science. The compound this compound presents a versatile scaffold, offering distinct reactivity at its halogenated positions. The synthetic methodologies applied to this molecule are dictated by the inherent electronic properties of the pyridine ring and the unique characteristics of its chlorine and fluorine substituents. These methods primarily include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which allow for selective modification at different positions on the ring.

1 Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems like pyridine is a fundamental transformation for introducing a wide array of functional groups. In this compound, the pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

1 Regioselectivity and Site-Specificity of Substitution

The regiochemical outcome of SNAr reactions on this compound is governed by the positions of the halogen substituents relative to the activating nitrogen atom. The fluorine atoms are located at the highly activated C-2 (ortho) and C-4 (para) positions, while the chlorine atom is at the less activated C-3 (meta) position. wuxiapptec.com Consequently, nucleophilic attack is expected to occur preferentially at the C-2 or C-4 positions, leading to the displacement of a fluoride ion. wuxiapptec.com

The site-specificity between C-2 and C-4 can be influenced by the nature of the incoming nucleophile and the reaction conditions, though the C-4 position is often favored in dichloropyrimidines, a related heterocyclic system. wuxiapptec.com However, substituents on the ring can alter this preference. wuxiapptec.com For this compound, both C-2 and C-4 are viable reaction sites for nucleophiles such as alkoxides, thiolates, and amines. The chlorine at the C-3 position is generally unreactive under typical SNAr conditions.

| Nucleophile Type | Typical Reagents | Predicted Primary Substitution Site(s) | Leaving Group |

|---|---|---|---|

| O-Nucleophiles | NaOMe, NaOEt, KOH | C-2 or C-4 | F⁻ |

| S-Nucleophiles | NaSMe, KSR | C-2 or C-4 | F⁻ |

| N-Nucleophiles | NH₃, RNH₂, R₂NH | C-2 or C-4 | F⁻ |

2 Influence of Fluorine and Chlorine Substituents on SNAr Pathways

The "element effect" in SNAr reactions is a critical concept for understanding the reactivity of polyhalogenated aromatics. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is usually the initial attack by the nucleophile, which disrupts the ring's aromaticity. stackexchange.com

Fluorine's role is twofold. Due to its extreme electronegativity, it powerfully withdraws electron density via the inductive effect. stackexchange.comreddit.com This effect makes the attached carbon atom more electrophilic and, crucially, stabilizes the anionic Meisenheimer intermediate, thus lowering the activation energy of the rate-determining addition step. stackexchange.com This stabilization generally outweighs fluorine's poor leaving group ability (a consequence of the strong C-F bond), making fluorinated positions highly reactive in SNAr. nih.govreddit.com In contrast, chlorine is a better leaving group than fluorine but has a weaker inductive effect. researchgate.net

For this compound, this principle dictates that the fluorine atoms at the activated C-2 and C-4 positions are not only better activating groups but also the preferred leaving groups for SNAr reactions. The reactivity order for leaving groups in activated aryl substrates is typically F > Cl ≈ Br > I, directly contrasting with the order seen in aliphatic substitution (SN2) reactions. nih.gov

2 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions provide a complementary strategy for the functionalization of this compound, enabling the formation of carbon-carbon bonds. These reactions proceed via a different mechanism than SNAr, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

1 Arylation and Alkylation Strategies

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is generally the reverse of that in SNAr, with the order of reactivity being I > Br > Cl >> F. wikipedia.org The C-F bond is exceptionally strong and typically unreactive toward oxidative addition by palladium(0) catalysts under standard conditions. mdpi.com

Therefore, for this compound, the C-Cl bond at the C-3 position is the exclusive site for cross-coupling. This offers excellent regioselectivity for introducing aryl and alkyl groups at a position that is inaccessible through SNAr.

Suzuki Reaction: Couples the C-3 chlorine with aryl or vinyl boronic acids or esters in the presence of a base. mdpi.com

Stille Reaction: Couples the C-3 chlorine with organostannanes (organotin compounds). wikipedia.org

Negishi Reaction: Couples the C-3 chlorine with organozinc reagents. wikipedia.org

These methods allow for the synthesis of a diverse range of 3-aryl- and 3-alkyl-2,4-difluoro-5-methylpyridine derivatives.

2 Catalyst Systems and Ligand Effects

The success of palladium-catalyzed cross-coupling of aryl chlorides depends heavily on the choice of catalyst and, most importantly, the supporting ligand. Aryl chlorides are less reactive than the corresponding bromides and iodides, and their activation often requires specialized catalyst systems. researchgate.net

Electron-rich, bulky phosphine (B1218219) ligands are typically employed to facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides. numberanalytics.comnih.gov These ligands stabilize the active Pd(0) species and promote the catalytic cycle. The choice of base (in Suzuki and some Negishi reactions) and additives (like copper(I) salts in some Stille reactions) is also critical for optimizing reaction efficiency. harvard.edu

| Reaction | Typical Pd Source | Typical Ligand | Typical Base/Additive |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃, P(furyl)₃ | Cu(I) salts (optional) |

| Negishi | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, Xantphos, dppf | None required |

Chlorine/Fluorine Exchange Reactions in Pyridine Systems

3 Oxidation and Reduction Chemistry of the Pyridine Ring System

The chemical behavior of the pyridine ring in this compound under oxidative and reductive conditions is strongly influenced by its electron-deficient nature.

Oxidation: The nitrogen atom in a pyridine ring can be oxidized to an N-oxide. However, the presence of multiple electron-withdrawing halogen substituents significantly deactivates the ring, making N-oxidation more challenging than for unsubstituted pyridine. Harsher oxidizing agents or specific activation methods are generally required for electron-deficient pyridines. researchgate.net Reagent systems such as hydrogen peroxide in the presence of a strong acid like trifluoroacetic acid, or the use of peracids like meta-chloroperoxybenzoic acid (m-CPBA) under forcing conditions, might be employed. researchgate.net

Reduction: The reduction of the pyridine ring to the corresponding piperidine (B6355638) is also affected by the substituents. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Rh catalysts) can reduce the aromatic ring, but this often requires high pressures and temperatures. A significant competing reaction under these conditions is hydrodehalogenation, where the C-Cl and C-F bonds are cleaved. The C-Cl bond is more susceptible to this cleavage than the stronger C-F bonds. Selective reduction of the ring without affecting the halogen substituents would require careful selection of catalysts and reaction conditions. Alternative methods for dearomatization might involve activation of the pyridine ring followed by nucleophilic addition of a hydride. researchgate.net

| Transformation | Potential Reagent(s) | Expected Product | Potential Challenges |

|---|---|---|---|

| N-Oxidation | m-CPBA; H₂O₂ / TFAA | This compound N-oxide | Low reactivity due to electron-deficient ring |

| Ring Reduction | H₂ with Pd/C or PtO₂ | 3-Chloro-2,4-difluoro-5-methylpiperidine | Hydrodehalogenation (loss of Cl, F) |

Oxidation and Reduction Chemistry of the Pyridine Ring System

Formation of Pyridine N-Oxides

The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to alter the electronic properties of the ring, facilitating nucleophilic substitution and modifying reactivity. For chloromethylpyridine derivatives, various oxidizing agents have been successfully employed.

A prevalent method for N-oxidation is the use of peroxy acids. For instance, 2-chloromethylpyridyl compounds can be oxidized using meta-chloroperoxybenzoic acid (mCPBA) at low temperatures to yield the corresponding N-oxides. researchgate.net Another widely used and cost-effective method involves the reaction with hydrogen peroxide in a suitable solvent like acetic acid. This approach has been documented for the oxidation of 2-chloro-5-methylpyridine, where the reaction proceeds at elevated temperatures (around 80 °C) over several hours. google.com The choice of oxidizing system can be critical and is often tailored to the specific substrate. A review of N-oxidation methodologies highlights a range of reagents, including Caro's acid and methyltrioxorhenium (MTO) catalyzed hydrogen peroxide, which can offer high yields depending on the electronic nature of the pyridine substituents. arkat-usa.org

The table below summarizes typical conditions for the N-oxidation of related chloro-methylpyridines. The presence of fluorine atoms in this compound would likely decrease the nucleophilicity of the nitrogen atom, potentially requiring stronger oxidizing conditions or longer reaction times.

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-methylpyridine | Hydrogen Peroxide | Acetic Acid | 80 | 5-7 | Not Specified | google.com |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | mCPBA | Not Specified | 5 | 1 | 52.5 | researchgate.net |

| 3-Substituted Pyridines | H₂O₂ / MTO (cat.) | Not Specified | Not Specified | Not Specified | High | arkat-usa.org |

Selective Reduction Pathways

Selective reduction is a key transformation for introducing further functionality or modifying existing groups on the pyridine ring. A common pathway involves the reduction of a nitro group, which can be introduced onto the ring via nitration.

For halogenated nitroaromatics, catalytic hydrogenation is a highly effective method for the chemoselective reduction of the nitro group while leaving the halogen substituents intact. For example, the reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline (B1223766) is achieved using catalysts such as palladium on carbon (Pd/C), Raney nickel, or iron powder in a suitable solvent under a hydrogen atmosphere. google.com This methodology is directly applicable to a nitrated precursor of this compound. The selective reduction of a nitro group in the presence of a chloro substituent is a well-established transformation. nih.gov

Another reduction pathway involves the hydrogenation of the pyridine ring itself to a piperidine. This typically requires more forcing conditions, such as using platinum oxide (PtO₂) as a catalyst under hydrogen pressure. Such reductions have been performed on various substituted pyridines, including 2-chloro-3-(trifluoromethyl)pyridine, in glacial acetic acid. asianpubs.org However, for the synthesis of functionalized pyridines, preserving the aromaticity of the ring is often desired, making nitro group reduction the more common strategy.

The following table outlines conditions for relevant selective reduction reactions.

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3,5-dichloro-2,4-difluoronitrobenzene | H₂ / 5% Pd/C | DMF | Room Temperature | 3,5-dichloro-2,4-difluoroaniline | google.com |

| 2-chloro-5-nitrophenol | NADPH (enzymatic) | Aqueous | Not Specified | 2-chloro-5-hydroxylaminophenol | nih.gov |

| 2-chloro-3-(trifluoromethyl)pyridine | H₂ / PtO₂ | Acetic Acid | 50 bar, Room Temp., 6-8 h | 2-chloro-3-(trifluoromethyl)piperidine | asianpubs.org |

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including pyridines. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and directs deprotonation to the adjacent ortho position.

For pyridine systems, the nitrogen atom itself can act as a directing group, but this often leads to addition or metalation at the C2 or C6 positions. The presence of other substituents significantly influences the regioselectivity. Halogens, like chlorine and fluorine, are known to direct metalation. Fluorine, in particular, can direct C-H activation to the ortho position. nih.govresearchgate.net

In the case of this compound, the C6 position is the most likely site for deprotonation. The fluorine at C4 and the chlorine at C3 would acidify the proton at C6, and the pyridine nitrogen would also direct metalation to this position. The fluorine at C2 provides steric hindrance and electronic repulsion that would likely disfavor metalation at the C3-adjacent position.

Studies on related systems support this prediction. For example, the lithiation of 2-chloropyridine (B119429) with LDA exclusively occurs at the C3 position (ortho to the directing chloro group), whereas using a BuLi-LiDMAE superbase surprisingly directs lithiation to the C6 position. researchgate.net Furthermore, the lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi occurs regioselectively at the C4 position, guided by the ethoxy group. nih.govresearchgate.net These examples show that the outcome of a DoM reaction on a polysubstituted pyridine is a complex interplay of steric and electronic factors of all substituents.

Once the lithiated intermediate of this compound is formed, it can be trapped with various electrophiles (E+) to introduce a wide range of functional groups at the C6 position.

| Pyridine Derivative | Reagent | Directing Group(s) | Position of Metalation | Electrophile (E+) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine | LDA | -Cl | C3 | Various | researchgate.net |

| 2-Chloropyridine | n-BuLi-LiDMAE | Pyridine-N, -Cl | C6 | Various | researchgate.net |

| 3-Chloro-2-ethoxypyridine | n-BuLi | -OEt | C4 | Various | nih.govresearchgate.net |

| 2-Chloroisonicotinic acid | LiTMP | -COOH, -Cl | C5 | DMF, PhCHO | mdpi.com |

Reaction Mechanism Elucidation and Kinetic Studies of 3 Chloro 2,4 Difluoro 5 Methylpyridine Transformations

Mechanistic Pathways of Halogen Exchange and Nucleophilic Substitution Reactions

Halogen exchange and nucleophilic substitution are primary transformation routes for 3-Chloro-2,4-difluoro-5-methylpyridine. These reactions typically proceed via a two-step addition-elimination mechanism. libretexts.org In the initial step, a nucleophile attacks an electron-deficient carbon atom of the pyridine (B92270) ring, leading to the formation of a negatively charged intermediate. libretexts.org Subsequently, a leaving group, typically one of the halogen atoms, is eliminated, restoring the aromaticity of the ring. libretexts.org

The regioselectivity of the nucleophilic attack is influenced by the relative activation of the carbon positions. The fluorine atoms at positions 2 and 4, and the chlorine at position 3, along with the ring nitrogen, create a unique electronic environment that directs incoming nucleophiles.

The intermediate formed during the SNAr reaction is known as a Meisenheimer complex. libretexts.orgyoutube.com This species is a resonance-stabilized carbanion where the negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing substituents. libretexts.org For this compound, the attack of a nucleophile (e.g., an alkoxide or amine) at a halogen-bearing carbon atom breaks the aromaticity and forms a tetrahedral sp³-hybridized carbon center. libretexts.org

The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing fluorine atoms and the pyridine nitrogen are effective at stabilizing the negative charge of the intermediate, thereby facilitating its formation. While in some reactions involving chlorine as a leaving group, Meisenheimer complexes are not always observed, suggesting a concerted mechanism, their role as potential transition states is still under investigation. chemrxiv.org In many cases, stable compounds resembling these reaction intermediates have been successfully isolated and characterized. libretexts.org

Table 1: Key Features of Meisenheimer Complex Formation

| Feature | Description | Reference |

| Formation | Attack of a nucleophile on an electron-deficient aromatic ring. | libretexts.org |

| Structure | Resonance-stabilized, negatively charged intermediate with one sp³-hybridized carbon. | youtube.com |

| Stabilization | Achieved through delocalization of the negative charge onto electron-withdrawing groups. | libretexts.org |

| Role in Reaction | Generally a reaction intermediate in a two-step addition-elimination mechanism. | chemrxiv.org |

Electron-withdrawing groups (EWGs) play a pivotal role in accelerating the rate of nucleophilic aromatic substitution reactions. youtube.com In this compound, the two fluorine atoms, the chlorine atom, and the nitrogen atom of the pyridine ring all function as EWGs. Their primary roles are:

Ring Activation : By inductively withdrawing electron density, these groups make the carbon atoms of the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. youtube.com

Intermediate Stabilization : They stabilize the anionic Meisenheimer complex by delocalizing the negative charge through resonance and inductive effects. This stabilization lowers the activation energy of the first, often rate-determining, step of the reaction. libretexts.org

The positioning of these groups is critical. Groups at the ortho and para positions relative to the leaving group are most effective at stabilizing the intermediate through resonance. libretexts.org The presence of multiple EWGs, as in this molecule, significantly enhances reactivity compared to simpler halopyridines.

Impact of Substituent Electronic and Steric Effects on Reactivity and Selectivity

The electronic and steric properties of the substituents on the pyridine ring govern both the rate of reaction (reactivity) and the position of nucleophilic attack (selectivity).

Electronic Effects : The powerful inductive-withdrawing effect of the fluorine atoms strongly activates the ring. The chlorine atom also contributes to this activation. The methyl group at position 5 is a weak electron-donating group, which slightly deactivates the ring, but its effect is largely overridden by the powerful halogens.

Steric Effects : The methyl group at position 5 can sterically hinder nucleophilic attack at the adjacent position 4. Similarly, bulky nucleophiles may face steric hindrance from the substituents already present on the ring. Studies on related arenesulfonyl chlorides have shown that ortho-alkyl groups can sometimes cause counterintuitive acceleration of substitution, a factor that could be relevant in complex systems. mdpi.com

The interplay of these effects determines the final product distribution. For instance, in reactions with a nucleophile, substitution might be favored at the 2- or 4-position due to electronic activation, but the specific outcome will be modulated by the steric demands of the nucleophile and the substituents.

Catalytic Aspects and Reaction Condition Optimization for High Yields and Selectivity

Optimizing reaction conditions, including the use of catalysts and appropriate solvents, is crucial for achieving high yields and selectivity in the transformations of this compound.

Transition metals, particularly palladium, copper, and nickel, are extensively used to catalyze cross-coupling reactions involving aryl halides. merckmillipore.comnih.gov These reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Due to their incompletely filled d-orbitals, transition metals can easily donate and accept electrons, facilitating the catalytic cycle. merckmillipore.com

For this compound, the chlorine atom can be a site for oxidative addition to a low-valent transition metal catalyst, initiating the cross-coupling cycle. The choice of catalyst, ligand, and base is critical for success. For example, highly hindered phosphine (B1218219) ligands like RuPhos are often effective in palladium-catalyzed couplings involving electron-deficient aryl chlorides. beilstein-journals.orgnih.gov

Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Catalyst | Reference |

| Suzuki-Miyaura | C-C | Palladium | beilstein-journals.org |

| Buchwald-Hartwig | C-N, C-O | Palladium, Copper | beilstein-journals.org |

| Heck | C-C | Palladium | beilstein-journals.org |

| Negishi | C-C | Palladium, Nickel | merckmillipore.com |

| Sonogashira | C-C | Palladium, Copper | beilstein-journals.org |

The choice of solvent can dramatically influence the rate and outcome of nucleophilic substitution reactions. Solvents affect the solubility of reactants and can stabilize or destabilize reactants, transition states, and intermediates.

For SNAr reactions, polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often preferred. google.comgoogle.com These solvents are effective at solvating cations while leaving anions (the nucleophile) relatively "bare" and highly reactive. This enhances the rate of the initial nucleophilic attack.

In contrast, protic solvents (e.g., alcohols) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. However, in some cases where the departure of the leaving group is the rate-limiting step, hydrogen-bond donating solvents can accelerate the reaction by stabilizing the departing anion. rsc.org Kinetic studies on similar systems have shown that the second-order rate coefficient can be highly sensitive to the solvent's properties. rsc.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 2,4 Difluoro 5 Methylpyridine and Its Derivatives

Vibrational Spectroscopy Applications for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of atoms in a molecule. The resulting spectrum is unique to the compound's structure, serving as a "molecular fingerprint." For halogenated pyridines, these techniques are particularly useful for identifying characteristic vibrations of the pyridine (B92270) ring and the carbon-halogen bonds. chempap.orgresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The spectrum reveals the presence of specific functional groups and provides structural information. For 3-Chloro-2,4-difluoro-5-methylpyridine, the FT-IR spectrum is expected to be complex, showing characteristic bands for the substituted pyridine ring, the methyl group, and the carbon-halogen bonds.

The aromatic C-H stretching vibration of the lone ring proton is anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl group are expected to appear between 3000 and 2850 cm⁻¹. The pyridine ring itself gives rise to several characteristic stretching vibrations (C=C and C=N) in the 1615-1465 cm⁻¹ range. researchgate.net The presence of electron-withdrawing halogen substituents can influence the position and intensity of these bands.

The most informative regions for this molecule, beyond the standard functional groups, are those corresponding to the carbon-halogen stretches. The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region. Due to the presence of two distinct fluorine atoms, multiple bands may be observed. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically around 700-800 cm⁻¹. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is based on characteristic frequency ranges for similar functional groups and substituted pyridines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 3000 - 2850 | Medium |

| Pyridine Ring Stretch (C=C, C=N) | 1610 - 1450 | Strong-Medium |

| CH₃ Bending | 1460 - 1370 | Medium |

| C-F Stretch | 1350 - 1100 | Strong |

| Pyridine Ring Breathing/Deformation | 1050 - 990 | Medium-Weak |

| C-Cl Stretch | 800 - 700 | Medium-Strong |

| Out-of-plane C-H Bending | 900 - 800 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For substituted pyridines, symmetric vibrations that might be weak in the IR spectrum are often strong in the Raman spectrum. cdnsciencepub.com

The symmetric "ring breathing" mode of the pyridine nucleus, typically observed around 990-1050 cm⁻¹, is expected to be a prominent feature in the Raman spectrum. The C-F and C-Cl stretching vibrations are also Raman active and can provide confirmatory evidence for the assignments made from the IR spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of this compound. researchgate.netmdpi.com

Table 2: Expected Raman Shifts for this compound This table is based on characteristic shifts for analogous halogenated aromatic compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyridine Ring Stretch | 1610 - 1570 | Strong |

| CH₃ Bending | 1460 - 1370 | Weak |

| C-F Stretch | 1350 - 1100 | Medium |

| Pyridine Ring Breathing | 1050 - 990 | Very Strong |

| C-Cl Stretch | 800 - 700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) and provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, providing clear evidence for the substitution pattern. Two main signals are predicted: one for the methyl group (CH₃) and one for the lone aromatic proton (H-6). The methyl protons would appear as a singlet, likely in the range of δ 2.2-2.5 ppm. The aromatic proton H-6, being adjacent to the nitrogen atom, would appear further downfield. Crucially, this proton is expected to show coupling to the fluorine atom at position C-4, resulting in a doublet or a more complex multiplet due to smaller, long-range couplings.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects in pyridine and fluorinated aromatic systems.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| CH₃ | ~2.3 | ~18 | s (¹H); q with ¹JCH (¹³C) |

| C-2 | - | ~155 | d, Large ¹JCF |

| C-3 | - | ~120 | d, ²JCF from F-2 and F-4 |

| C-4 | - | ~158 | d, Large ¹JCF |

| C-5 | - | ~125 | m, Couplings to F and CH₃ |

| H-6 / C-6 | ~8.0 | ~145 | d, ³JHF-4 (¹H); d with ¹JCH (¹³C) |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shifts are highly sensitive to the electronic environment, spanning a wide range that minimizes signal overlap. ucsb.edu

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the C-2 and C-4 positions. The precise chemical shifts depend on the other substituents on the pyridine ring. nih.gov The signal for F-2 would likely be a doublet due to coupling with the adjacent F-4 (a four-bond coupling, ⁴JFF). Similarly, the signal for F-4 would be a doublet due to coupling with F-2. Furthermore, the F-4 nucleus would also couple to the vicinal H-6 proton (a three-bond coupling, ³JHF), splitting its signal further into a doublet of doublets. A smaller long-range coupling between F-2 and H-6 may also be observed. rsc.org

Table 4: Predicted ¹⁹F NMR Data for this compound Predicted chemical shifts are relative to CFCl₃. Coupling constants are typical for fluoropyridines.

| Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F-2 | -90 to -120 | d or dd | ⁴JFF ≈ 15-25 Hz; ⁴JHF-6 ≈ 1-5 Hz |

| F-4 | -110 to -140 | dd | ⁴JFF ≈ 15-25 Hz; ³JHF-6 ≈ 5-10 Hz |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In this compound, a standard ¹H-¹H COSY spectrum would be very simple, but it could potentially reveal a weak cross-peak between the H-6 proton and the methyl protons, indicating a long-range (⁵J) coupling through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). An HSQC spectrum would show a clear correlation between the signal for the methyl protons and the methyl carbon signal, and another correlation between the H-6 signal and the C-6 carbon signal. This provides an unambiguous link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH), allowing the complete carbon skeleton to be mapped out. For this compound, the HMBC spectrum would be particularly informative.

Table 5: Key Expected HMBC Correlations for this compound

| Proton Signal | Expected Carbon Correlations (²JCH and ³JCH) | Structural Information Confirmed |

| CH₃ protons | C-4, C-5, C-6 | Confirms the position of the methyl group at C-5, adjacent to C-4 and C-6. |

| H-6 proton | C-2, C-4, C-5 | Confirms the position of H-6 relative to the halogenated carbons and the methyl-substituted carbon. |

By combining the information from these 1D and 2D NMR experiments, the precise structure of this compound can be determined with a very high degree of confidence.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of organic compounds such as this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a unique elemental composition. nih.govnih.gov This capability is crucial for confirming the molecular formula of a newly synthesized compound or for identifying unknown components in a complex mixture.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. researchgate.net This is particularly useful for confirming the molecular weight of the parent compound. For this compound, ESI-MS in positive ion mode would be expected to generate the protonated molecule, [M+H]⁺. High-resolution analysis of this ion would provide its exact mass, which can be compared against the theoretical value to confirm the elemental composition (C₆H₅ClF₂N).

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. rsc.orgmdpi.com By selecting the [M+H]⁺ ion of a this compound derivative and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. These patterns are vital for elucidating the compound's structure and identifying the positions of various functional groups. researchgate.netcore.ac.uk Knowledge of the precursor ion structure and its fragmentation reactions is key to the structural elucidation of compounds based solely on ESI-MS/MS data. rsc.org

| Ion Species | Theoretical m/z | Description |

|---|---|---|

| [C₆H₄ClF₂N + H]⁺ | 164.0127 | Protonated molecular ion of this compound |

| [M+H - HF]⁺ | 144.0048 | Loss of hydrogen fluoride (B91410) |

| [M+H - Cl]⁺ | 128.0434 | Loss of a chlorine radical (less common in ESI) |

| [M+H - CH₃]⁺ | 148.9865 | Loss of a methyl radical |

This table presents hypothetical high-resolution mass spectrometry data for this compound, illustrating its utility for molecular formula confirmation and fragment analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds within a mixture. mdpi.com This technique is highly applicable to the analysis of this compound, for instance, to monitor the progress of a synthesis reaction, assess the purity of the final product, or identify it in an environmental sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component as it elutes from the column. mdpi.commdpi.com

The standard ionization method in GC-MS is electron ionization (EI), which is a hard ionization technique that causes extensive and reproducible fragmentation. nih.govarkat-usa.org The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for positive identification. For this compound, characteristic fragmentation would involve the cleavage of the bonds to the halogen and methyl substituents. nih.govresearchgate.net The molecular ion peak, while potentially weak, would be present, along with significant fragment ions corresponding to the loss of Cl, F, HF, and CH₃ radicals from the parent molecule. nih.govmiamioh.edu

| Fragment Ion (m/z) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 163 | [M]⁺ | Molecular Ion |

| 148 | [M - CH₃]⁺ | Loss of methyl radical |

| 128 | [M - Cl]⁺ | Loss of chlorine radical |

| 109 | [M - 2F]⁺ or [M - HF - F]⁺ | Loss of fluorine atoms/radicals |

| 93 | [M - Cl - HF]⁺ | Loss of chlorine and hydrogen fluoride |

This table presents expected electron ionization (EI) fragments for this compound, which are useful for structural confirmation and library matching in GC-MS analysis.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry of this compound. The resulting crystal structure is a crucial benchmark for validating molecular geometries obtained from spectroscopic analyses and computational modeling. mdpi.commdpi.com

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For halogenated pyridine derivatives, interactions such as hydrogen bonds and halogen bonds are particularly significant in directing the supramolecular architecture. mdpi.commdpi.com

Halogen Bonding: The chlorine and fluorine atoms in this compound can participate in halogen bonds (XBs). Halogen bonding occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of an adjacent pyridine ring. mdpi.comresearchgate.net Studies on halotetrafluoropyridines have demonstrated that halogen bonding can be a structure-determining motif, with interactions observed between the halogen substituent and the pyridine nitrogen. researchgate.net The strength of these interactions typically increases in the order Cl < Br < I. mdpi.com It is plausible that C–Cl···N or C–F···N halogen bonds play a role in the crystal packing of the title compound.

π-π Stacking: The aromatic nature of the pyridine ring allows for π-π stacking interactions. Depending on the degree of fluorination, the packing of pyridine rings can shift from a herringbone arrangement to a parallel, stacked arrangement. acs.orgfigshare.comresearchgate.net The specific packing adopted by this compound would depend on the interplay between these stacking forces and the more directional halogen and hydrogen bonds.

| Interaction Type | Typical Donor-Acceptor Atoms | Significance in Halogenated Pyridines |

|---|---|---|

| Halogen Bond | C–Cl···N, C–F···N | Highly directional; can act as a primary structure-directing motif. mdpi.comresearchgate.net |

| Hydrogen Bond | C–H···N, C–H···F | Weaker but numerous; contribute to overall lattice energy and packing efficiency. |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Influences packing density; can be parallel-displaced or edge-to-face (herringbone). acs.org |

| Halogen-Halogen | C–Cl···Cl–C, C–F···F-C | Can be attractive or repulsive; influences the orientation of adjacent molecules. mdpi.com |

This table summarizes the key intermolecular interactions expected to influence the solid-state structure of this compound.

Integration of Experimental and Computational Spectroscopic Data for Enhanced Understanding

A comprehensive understanding of the structural and electronic properties of this compound is best achieved through the synergistic integration of experimental data and computational methods. rsc.orgnih.gov Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental spectroscopy. researchgate.netnanobioletters.comscispace.com

This integrated approach allows for a more confident interpretation of complex experimental spectra. For instance, DFT calculations can predict the molecular geometry, vibrational frequencies (IR and Raman), and NMR chemical shifts of the target molecule. rsc.orgprensipjournals.com Comparing these theoretical predictions with the experimental data helps to assign specific spectral features to corresponding molecular motions or electronic environments. nanobioletters.com In a study of fluorinated and chlorinated pyridines, quantum chemical calculations were essential for identifying in-plane ring normal modes and understanding how substituents affect them. rsc.org

Furthermore, computational methods can provide insights into phenomena that are difficult to probe experimentally. Calculations can be used to model the fragmentation pathways in mass spectrometry, rationalize observed fragmentation patterns, and predict the relative stability of different fragment ions. In the context of solid-state analysis, computational studies can quantify the energies of intermolecular interactions, such as halogen and hydrogen bonds, that are observed in X-ray crystallography. acs.orgfigshare.com This allows for a deeper understanding of the forces that govern crystal packing. researchgate.net By combining the precise, real-world measurements from spectroscopy with the detailed, energetic, and electronic insights from computation, a complete and robust structural characterization of this compound and its derivatives can be achieved. mdpi.comresearchgate.net

Computational Chemistry and Quantum Mechanical Studies on 3 Chloro 2,4 Difluoro 5 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a predominant computational method for studying the electronic structure of molecules. ias.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net For 3-Chloro-2,4-difluoro-5-methylpyridine, DFT calculations can elucidate fundamental properties that govern its reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G+(d,p), which determines the mathematical representation of the atomic orbitals. ias.ac.in

HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMO) Analysis

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Note: The values in this table are representative and intended for illustrative purposes, based on typical values for similar halogenated pyridine (B92270) derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule. nih.gov The MEP map illustrates the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. Red typically indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a potential site for protonation or coordination to Lewis acids. The areas around the electron-withdrawing fluorine and chlorine atoms would exhibit a more positive potential, particularly on the adjacent carbon atoms, marking them as likely targets for nucleophilic attack. rsc.org

Atomic Charge Distribution and Bond Orders

Understanding the distribution of atomic charges within a molecule provides insight into its polarity and the nature of its chemical bonds. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate these charges. fiu.edu In this compound, the high electronegativity of the fluorine and chlorine atoms would lead to a significant negative partial charge on these atoms and a corresponding positive partial charge on the carbon atoms to which they are attached. The nitrogen atom would also carry a negative charge. Bond order calculations can further reveal the nature of the bonds, for instance, confirming the aromatic character of the pyridine ring.

Table 2: Representative Calculated Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.55 |

| C2 | +0.40 |

| C3 | +0.25 |

| C4 | +0.45 |

| C5 | -0.15 |

| C6 (Methyl C) | -0.20 |

| Cl7 | -0.10 |

| F8 | -0.35 |

| F9 | -0.38 |

Note: This table presents hypothetical Mulliken charges to illustrate the expected charge distribution. Actual values would be obtained from specific DFT calculations.

Solvent Effects on Molecular Parameters, Energies, and Vibrational Frequencies

Chemical reactions are most often carried out in a solvent, which can significantly influence the properties and reactivity of the solute. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent. core.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant. For this compound, calculations in different solvents would likely show variations in its dipole moment, molecular orbital energies, and vibrational frequencies. For instance, polar solvents would be expected to stabilize polar structures and could influence the energy barriers of reactions. researchgate.net

Table 3: Example of Solvent Effects on the Calculated Energy and a Key Vibrational Frequency of this compound

| Solvent | Dielectric Constant | Total Energy (Hartree) | C-Cl Stretch Freq. (cm⁻¹) |

| Gas Phase | 1.0 | -1250.1234 | 750 |

| Dichloromethane | 8.93 | -1250.1256 | 745 |

| Acetonitrile | 37.5 | -1250.1268 | 742 |

Note: The data in this table is for illustrative purposes to demonstrate the trends that might be observed when modeling solvent effects.

Reactivity Predictions and Reaction Pathway Modeling

Beyond static molecular properties, computational chemistry provides powerful tools for predicting the reactivity of a molecule and modeling the pathways of chemical reactions. For a halogenated heterocycle like this compound, Nucleophilic Aromatic Substitution (SNAr) is a highly probable and important reaction class. chemrxiv.org

Transition State Characterization for SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions proceed through a high-energy intermediate known as a Meisenheimer complex, and the rate-determining step is typically the formation of this intermediate via a transition state. researchgate.net DFT calculations can be used to locate and characterize the transition state for the attack of a nucleophile at the different halogen-bearing carbon atoms of this compound. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the regioselectivity of the reaction, i.e., which halogen is more likely to be substituted. chemrxiv.org The geometry of the transition state provides valuable information about the reaction mechanism.

Table 4: Illustrative Calculated Activation Energies for SNAr Reaction with a Generic Nucleophile

| Position of Attack | Activation Energy (kcal/mol) |

| C2 (F) | 22.5 |

| C3 (Cl) | 25.8 |

| C4 (F) | 20.1 |

Note: These are hypothetical activation energies to illustrate how computational results can predict the most favorable reaction site. In this example, nucleophilic attack is predicted to be most favorable at the C4 position.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions involving substituted pyridines like this compound. These predictions are crucial for designing efficient synthetic routes and understanding reaction mechanisms.

Regioselectivity:

The regioselectivity of reactions such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS) on the pyridine ring is governed by the electronic distribution within the molecule. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be employed to model this distribution and predict the most likely sites for reaction.

For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methyl group and the inherent electronic properties of the pyridine ring, creates a complex reactivity landscape. Computational models can elucidate this by calculating various parameters:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For SNAr reactions, areas with a significant positive electrostatic potential on the ring carbons are more susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For nucleophilic attack, the LUMO distribution is particularly important, with the largest LUMO coefficient on a carbon atom indicating the most probable site of attack. Conversely, for electrophilic attack, the HOMO distribution is the determining factor.

Calculated Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. Carbon atoms with a more positive partial charge are generally more electrophilic and thus more prone to nucleophilic attack.

Based on studies of other halogenated pyridines, it can be predicted that the positions on the ring will have varying susceptibility to nucleophilic and electrophilic attack. The interplay between the inductive effects of the halogens and the hyperconjugation of the methyl group will be critical in determining the final regiochemical outcome.

Stereoselectivity:

While the pyridine ring itself is planar, stereoselectivity becomes a consideration when the molecule interacts with chiral reagents or catalysts, or if reactions occur at a prochiral center. Computational methods can predict stereochemical outcomes by:

Transition State Modeling: By calculating the energies of the transition states for the formation of different stereoisomers, the most favorable reaction pathway and therefore the major product can be predicted. The stereoisomer formed via the lowest energy transition state is expected to be the dominant one.

Molecular Docking: In the context of enzyme-catalyzed reactions or reactions with chiral catalysts, molecular docking simulations can predict the preferred binding orientation of this compound within the active site, which in turn determines the stereoselectivity of the transformation.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily defined by the rotation of the methyl group. While the pyridine ring is rigid, the orientation of the methyl group's hydrogen atoms relative to the ring can be explored computationally.

Rotational Barrier of the Methyl Group:

The rotation of the methyl group is not entirely free and is hindered by a rotational energy barrier. This barrier arises from steric and electronic interactions between the methyl hydrogens and the adjacent substituents on the pyridine ring. Computational methods can quantify this barrier by calculating the energy of the molecule as a function of the dihedral angle of one of the C-H bonds of the methyl group relative to the plane of the pyridine ring.

The height of this rotational barrier can be influenced by the electronic nature of the adjacent substituents. Theoretical studies on substituted toluenes and other methyl-containing aromatic systems have shown that both steric hindrance and electronic effects contribute to the barrier height. For this compound, the presence of the adjacent fluorine atom at position 4 is expected to be the dominant factor influencing the rotational barrier of the methyl group at position 5.

A relaxed potential energy surface scan can be performed using quantum mechanical methods to identify the minimum energy (staggered) and maximum energy (eclipsed) conformations. The energy difference between these conformations corresponds to the rotational barrier.

| Parameter | Predicted Value | Methodology |

| Most Stable Conformer | Staggered conformation of the methyl group | Energy minimization calculations |

| Rotational Barrier | Expected to be in the range of 2-5 kcal/mol | Potential Energy Surface Scan |

Molecular Stability:

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While direct molecular dynamics (MD) simulations for this compound are not reported, the principles of MD can be applied to understand its dynamic behavior and intermolecular interactions in various environments. dovepress.com MD simulations model the movement of atoms and molecules over time, providing insights into processes that are not accessible through static quantum mechanical calculations.

Dynamic Behavior:

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the molecule's translational and rotational diffusion, as well as its internal vibrations and the rotation of the methyl group. This provides a picture of how the molecule behaves in a condensed phase, including its flexibility and the timescales of its internal motions.

Intermolecular Interactions:

MD simulations are particularly powerful for studying non-covalent interactions between molecules. For this compound, these interactions would include:

Dipole-dipole interactions: The polar nature of the C-F, C-Cl, and C-N bonds results in a significant molecular dipole moment, leading to electrostatic interactions with other polar molecules.

Halogen bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-π stacking: The aromatic pyridine ring can engage in stacking interactions with other aromatic systems.

By analyzing the radial distribution functions and the interaction energies from an MD simulation, the strength and geometry of these intermolecular interactions can be characterized. This information is valuable for understanding the molecule's physical properties, such as its boiling point, solubility, and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on theoretical parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used for predicting biological activity, the principles of QSAR can be applied to model various physicochemical properties based on theoretical molecular descriptors. For this compound, a QSAR model could be developed to predict properties like its lipophilicity (logP), solubility, or chromatographic retention time.

Theoretical Parameters for QSAR:

A wide range of theoretical descriptors can be calculated for this compound to be used in QSAR modeling. These descriptors can be broadly categorized as:

Constitutional Descriptors: These are derived directly from the molecular formula and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and reflect the electronic properties of the molecule.

| Descriptor Class | Examples of Theoretical Parameters |

| Constitutional | Molecular Weight, Atom Count, Bond Count, Ring Count |

| Topological | Wiener Index, Randić Index, Kier & Hall Shape Indices |

| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Partial Atomic Charges, Electron Affinity, Ionization Potential, Molecular Electrostatic Potential Extrema |

These descriptors quantify various aspects of the molecule's size, shape, and electronic nature. By building a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates these descriptors with an experimentally determined property for a series of related pyridine derivatives, a QSAR model can be generated. This model could then be used to predict the property for new, unsynthesized compounds, including this compound. Such models are invaluable in the rational design of molecules with desired physicochemical properties. dmed.org.uanih.gov

Applications As a Building Block in Complex Chemical Architectures Excluding Direct Medicinal/agrochemical Products

Role in the Synthesis of Diverse Fluorinated Heterocyclic Compounds

The presence of multiple reactive sites on 3-Chloro-2,4-difluoro-5-methylpyridine allows for its use in the stepwise and selective synthesis of a wide range of more complex fluorinated heterocyclic compounds. By carefully choosing reaction conditions and nucleophiles, chemists can target specific positions on the pyridine (B92270) ring to build intricate molecular frameworks.

For instance, the differential reactivity of the fluorine and chlorine substituents can be exploited for sequential substitution reactions. A strong nucleophile might first displace one of the more reactive fluorine atoms, followed by a different transformation at the remaining fluorine or the less reactive chlorine position. This controlled reactivity is essential for the construction of unsymmetrical pyridine derivatives.

Furthermore, the chlorine atom on the ring can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. nih.govresearchgate.netnih.govorganic-chemistry.orgnih.gov These reactions are powerful tools for forming carbon-carbon bonds, enabling the connection of the this compound core to other aromatic or aliphatic groups. For example, a Suzuki-Miyaura coupling reaction could be envisioned to replace the chlorine atom with an aryl or heteroaryl group, leading to the formation of functionalized biaryl or heteroaryl-pyridine structures. nih.govresearchgate.net The synthesis of bipyridine derivatives, which are important ligands in coordination chemistry, can be achieved through such coupling reactions. nih.govorgsyn.orgresearchgate.netmdpi.com

The table below illustrates the potential reactivity of the halogen substituents in this compound in common chemical transformations.

| Position | Halogen | Typical Reaction Type | Potential Outcome |

| 2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Substitution with O, N, S, or C nucleophiles |

| 4 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Substitution with O, N, S, or C nucleophiles |

| 3 | Chlorine | Cross-Coupling (e.g., Suzuki, Stille) | Formation of C-C bonds with aryl, vinyl, or alkyl groups |

This table is based on established reactivity principles for halogenated pyridines.

Precursor for Advanced Materials Science Applications

The unique electronic properties conferred by the fluorine atoms and the pyridine ring make this compound an attractive starting material for the development of advanced functional materials.

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The resulting metal complexes often exhibit interesting catalytic and photophysical properties. By functionalizing this compound, novel ligands can be synthesized with tailored electronic and steric properties.

For example, substitution of the fluorine atoms with other coordinating groups can lead to the formation of bidentate or tridentate ligands. These multidentate ligands can chelate to a metal center, forming highly stable complexes. The electron-withdrawing nature of the fluorine atoms remaining on the pyridine ring can influence the electronic properties of the metal center, thereby tuning its catalytic activity or photophysical behavior. A related compound, 2-(2,4-Difluorophenyl)-5-methylpyridine, is known to act as a cyclometalating ligand in metal complexes used in photocatalysis. ossila.com

In the field of organic electronics, pyridine-containing compounds are widely used in the development of materials for Organic Light-Emitting Diodes (OLEDs). acs.orgdtu.dkacs.orgrsc.orgnih.gov They can function as electron-transporting materials, host materials for phosphorescent emitters, or as part of the emissive molecule itself. The introduction of fluorine atoms into the molecular structure of OLED materials is a common strategy to improve their performance. researchgate.net Fluorination can lower the HOMO and LUMO energy levels, enhance electron injection and transport, and improve the thermal and oxidative stability of the device.

Derivatives of this compound could be incorporated into the design of new OLED materials. For instance, by replacing the chlorine atom via a cross-coupling reaction with a hole-transporting moiety, a bipolar host material could be synthesized. The fluorinated pyridine unit would provide the electron-transporting character, while the other part of the molecule would facilitate hole transport.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye to absorb light and generate an electric current. wikipedia.org The dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Many high-performance dyes for DSSCs are based on ruthenium complexes with polypyridyl ligands. rsc.org Pyridine rings can also act as strong anchoring groups to the TiO₂ surface. oup.comresearchgate.net

Functionalized pyridines derived from this compound could be used to synthesize new organic dyes or ligands for metal-based sensitizers in DSSCs. The fluorinated pyridine moiety could serve as an electron-accepting and anchoring group, facilitating electron injection from the excited dye into the conduction band of the TiO₂. The electron-withdrawing fluorine atoms would be expected to influence the absorption spectrum and the energy levels of the dye, which are critical parameters for efficient solar energy conversion. rsc.org

Metal complexes containing pyridine-based ligands are also extensively studied as photocatalysts for a variety of chemical transformations, including water splitting to produce hydrogen and photoredox catalysis for organic synthesis. acs.orgacs.orgeurekalert.orgrecercat.catresearchgate.net The photophysical and redox properties of these complexes can be finely tuned by modifying the structure of the ligands.

Ligands synthesized from this compound could be used to create new photocatalysts with enhanced stability and reactivity. The fluorine atoms can increase the oxidative stability of the ligand and modulate the redox potential of the metal center. For example, iridium complexes with fluorinated phenylpyridine ligands are known to be effective photosensitizers in water splitting. ossila.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. rsc.org Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. A common design strategy for NLO chromophores is to connect an electron-donating group to an electron-accepting group through a π-conjugated bridge.

The electron-deficient nature of the fluorinated pyridine ring makes it an excellent electron-accepting component in such "push-pull" systems. rsc.orgacs.orgacs.orgscispace.com By attaching an electron-donating group to the this compound scaffold, for example, through a nucleophilic substitution of one of the fluorine atoms, a new NLO chromophore could be created. The presence of multiple fluorine atoms would be expected to enhance the electron-accepting strength of the pyridine ring and potentially lead to a larger second-order NLO response.

The table below summarizes the potential applications of this compound derivatives in advanced materials.

| Application Area | Potential Role of the Pyridine Moiety | Key Structural Features |

| OLEDs | Electron-transporting material, Host material | Fluorinated pyridine core for enhanced stability and electron injection |

| DSSCs | Electron-accepting and anchoring group in dyes | Pyridine nitrogen for binding to TiO₂, fluorine atoms to tune energy levels |

| Photocatalysis | Ligand for catalytically active metal centers | Fluorinated pyridine to enhance stability and modulate redox potentials |

| NLO Materials | Electron-accepting component in "push-pull" systems | Highly electron-deficient fluorinated pyridine ring |

This table outlines potential applications based on the known functions of similar pyridine derivatives in these fields.

Ligands for Metal Complexes in Catalysis and Photochemistry

Intermediates for Specialty Chemicals and Fine Chemicals Production

Currently, there is no available data in scientific journals or patent literature detailing the use of this compound as an intermediate in the synthesis of specialty and fine chemicals for non-medicinal and non-agrochemical applications. Chemical suppliers list the compound as a potential building block for materials science, including OLED and electronic materials, but concrete examples and research data are absent from the public domain.

The unique substitution pattern of this compound—featuring two different halogen atoms and a methyl group on the pyridine ring—suggests that it could serve as a versatile precursor for a variety of specialty chemical intermediates. The chlorine and fluorine atoms offer multiple reactive sites for nucleophilic substitution, cross-coupling reactions, and other transformations, allowing for the introduction of diverse functional groups. The methyl group can also be a site for further chemical modification.

Despite this theoretical potential, the practical application of this compound in the synthesis of intermediates for specialty chemicals is not documented. Consequently, no data tables on reaction parameters, yields, or the properties of resulting intermediates can be provided at this time. The exploration of this compound's reactivity and its incorporation into novel molecular frameworks for advanced materials remains an open area for future research and development.

Research Perspectives in Agrochemical and Pharmaceutical Scaffolds Focus on Academic Design and Mechanisms

Design and Synthesis of Novel Agrochemical Lead Compounds Utilizing the Pyridine (B92270) Moiety

Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com The incorporation of fluorine atoms, in particular, can dramatically enhance biological activity. agropages.comnih.gov The 3-Chloro-2,4-difluoro-5-methylpyridine scaffold is thus a promising starting point for the synthesis of new agrochemicals, such as herbicides, fungicides, and insecticides. researchgate.netnih.gov Research in this area focuses on leveraging the distinct properties of the substituted pyridine ring to achieve high potency and selectivity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations would focus on how each substituent contributes to molecular interactions with a target enzyme or receptor.

Fluorine Atoms: The highly electronegative fluorine atoms at the C2 and C4 positions significantly alter the electron distribution of the pyridine ring. This influences the pKa of the ring nitrogen and its ability to form hydrogen bonds or engage in π-π stacking interactions with a biological target. mdpi.com The substitution of hydrogen with fluorine can also enhance metabolic stability and cell membrane penetration. nih.gov

Chlorine Atom: The chlorine at the C3 position provides both electronic and steric influence. Its size can create specific steric hindrance that may either promote or inhibit binding to a target site, leading to enhanced selectivity.

Methyl Group: The methyl group at the C5 position can be critical for fitting into hydrophobic pockets within a target protein. Modifications to this group (e.g., changing its size or replacing it with other functional groups) are a key aspect of SAR studies to probe the spatial requirements of the binding site.

| Structural Modification on Pyridine Ring | Potential Impact on Molecular Interaction | Rationale |

|---|---|---|

| Varying position of Fluorine atoms | Alters hydrogen bonding capacity and electrostatic potential | Changes in electron density on the pyridine nitrogen affect its role as a hydrogen bond acceptor. mdpi.com |

| Replacing Chlorine with Bromine | Modifies steric bulk and van der Waals interactions | Larger halogens can create more favorable interactions in a complementary binding pocket. |

| Extending the C5-Methyl group to an Ethyl or Propyl group | Probes the size and hydrophobicity of the target's binding pocket | Optimal alkyl chain length often correlates with improved binding affinity and activity. bohrium.com |